molecular formula C15H15ClF3N3O2 B10967332 N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}furan-2-carboxamide

N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}furan-2-carboxamide

Cat. No.: B10967332
M. Wt: 361.74 g/mol
InChI Key: QSHYGLWENVGRLW-UHFFFAOYSA-N
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Description

N-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-FURAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, cyclopropyl, and trifluoromethyl groups, linked to a furanamide moiety via a propyl chain

Preparation Methods

The synthesis of N-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-FURAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the chloro, cyclopropyl, and trifluoromethyl substituents. The final step involves coupling the substituted pyrazole with a furanamide derivative through a propyl linker. Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

N-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The chloro group on the pyrazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-FURAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound may find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-FURAMIDE involves its interaction with molecular targets such as enzymes or receptors. The chloro, cyclopropyl, and trifluoromethyl groups on the pyrazole ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition, allosteric modulation, or other mechanisms, depending on the specific biological context.

Comparison with Similar Compounds

N-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-FURAMIDE can be compared with other pyrazole derivatives, such as:

    N-{3-[4-CHLORO-5-CYCLOPROPYL-1H-PYRAZOL-1-YL]PROPYL}-2-FURAMIDE: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    N-{3-[4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-FURAMIDE: Lacks the cyclopropyl group, potentially altering its reactivity and target interactions.

    N-{3-[4-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-FURAMIDE: Lacks the chloro group, which may influence its chemical stability and biological activity.

The unique combination of substituents in N-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-FURAMIDE contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H15ClF3N3O2

Molecular Weight

361.74 g/mol

IUPAC Name

N-[3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C15H15ClF3N3O2/c16-11-12(9-4-5-9)22(21-13(11)15(17,18)19)7-2-6-20-14(23)10-3-1-8-24-10/h1,3,8-9H,2,4-7H2,(H,20,23)

InChI Key

QSHYGLWENVGRLW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CCCNC(=O)C3=CC=CO3)C(F)(F)F)Cl

Origin of Product

United States

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